Propanimidothioic acid, methyl ester

Quantitative proteomics Ratiometric pulse-chase amidination mass spectrometry (rPAm-MS) Lysine reactivity profiling

Propanimidothioic acid, methyl ester (IUPAC: methyl propanimidothioate; synonym: S-methyl thiopropionimidate, SMTP) is a small-molecule thioimidate ester (C₄H₉NS; MW 103.19 g·mol⁻¹) that belongs to the class of thioamide derivatives. Unlike simple thioamides, the S-methyl imidothioate motif confers electrophilic character at the amidine carbon, enabling selective, single-step amidination of primary amines under mild aqueous conditions.

Molecular Formula C4H9NS
Molecular Weight 103.19 g/mol
CAS No. 630127-97-8
Cat. No. B12593922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanimidothioic acid, methyl ester
CAS630127-97-8
Molecular FormulaC4H9NS
Molecular Weight103.19 g/mol
Structural Identifiers
SMILESCCC(=N)SC
InChIInChI=1S/C4H9NS/c1-3-4(5)6-2/h5H,3H2,1-2H3
InChIKeyWSDUOQZGIBCGON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Propanimidothioate (CAS 630127-97-8) – A Defined Thioimidate Building Block for Precision Amidination


Propanimidothioic acid, methyl ester (IUPAC: methyl propanimidothioate; synonym: S-methyl thiopropionimidate, SMTP) is a small-molecule thioimidate ester (C₄H₉NS; MW 103.19 g·mol⁻¹) that belongs to the class of thioamide derivatives . Unlike simple thioamides, the S-methyl imidothioate motif confers electrophilic character at the amidine carbon, enabling selective, single-step amidination of primary amines under mild aqueous conditions [1]. This reactivity profile distinguishes it from O‑ester imidates and carbodiimide-based acylation reagents, placing it in a narrow functional niche where controlled, residue‑specific lysine modification or heterocycle annulation is required.

Methyl Propanimidothioate (630127-97-8) – Why Generic Substitution Fails


Superficially, methyl propanimidothioate can be confused with other S‑alkyl thioimidates (e.g., S-methyl thioacetimidate, SMTA) or the corresponding hydrochloride salt (CAS 5415‑96‑3). However, the length of the S‑alkyl chain and the counter‑ion status dictate the mass increment per modification, the ionization efficiency of the resulting adduct, and the reagent’s solubility profile [1]. Replacing SMTP with SMTA in a pulse‑chase proteomics workflow, for instance, collapses the 14 Da mass window required for ratiometric quantitation, while swapping the free base for a hydrochloride salt can introduce unwanted ionic species that interfere with MS detection or anhydrous coupling reactions [2]. The evidence below documents exactly where these differences are measurable and procurement‑relevant.

Methyl Propanimidothioate (630127-97-8) – Quantitative Differentiation Evidence


Mass-Coded Pulse-Chase Labeling: SMTP Provides a +14 Da Mass Shift Relative to SMTA for Ratiometric Quantitation

In the rPAm‑MS workflow, S‑methyl thiopropionimidate (SMTP, CAS 630127‑97‑8) delivers a Δ = +14 Da mass shift per modified lysine compared with S‑methyl thioacetimidate (SMTA, CAS 17572‑18‑8) [1]. This mass difference is the exact basis for ratiometric quantitation of lysine reactivities in a single MS spectrum.

Quantitative proteomics Ratiometric pulse-chase amidination mass spectrometry (rPAm-MS) Lysine reactivity profiling

Identical Ionization Efficiency and Reaction Kinetics: SMTP Matches SMTA in Key Physicochemical Parameters

Chang et al. demonstrated that SMTA‑ and SMTP‑derivatized peptides exhibit equivalent ionization efficiencies in both MALDI‑TOF MS and ESI‑MS/MS, and that the amidination kinetics of the two reagents are essentially identical [1]. After 90 min of labeling, both reagents achieved ≈11.3 modified amines per apo‑CsoR molecule, confirming near‑quantitative conversion.

Mass spectrometry Ionization efficiency Reaction kinetics

DIMAL‑K Proteomic Quantification: SMTA/SMTP Pair Outperforms Densitometric Image Analysis

In the DIMAL‑K workflow, the SMTA/SMTP pair enabled protein quantification directly from a single MALDI‑TOF mass spectrum, achieving higher sensitivity and accuracy than conventional densitometric image analysis of 2D gels [1]. The method detected and quantified novel secreted proteins not visible by Coomassie staining.

Quantitative proteomics DIMAL-K 2D electrophoresis

Free Base vs. Hydrochloride Salt: Solubility and Ionic Purity Considerations for Anhydrous and MS‑Sensitive Applications

The free base form (CAS 630127‑97‑8; MW 103.19) is preferred over the hydrochloride salt (CAS 5415‑96‑3; MW 139.65) in workflows where the absence of chloride counter‑ions is critical for maintaining electrospray stability and preventing adduct formation [1]. The salt form introduces an additional 36.46 Da mass burden and can produce [M+Cl]⁻ adducts that complicate spectral interpretation.

Free base Hydrochloride salt Mass spectrometry compatibility

Thioimidate vs. NHS Ester Labeling: Retention of Lysine Positive Charge for Native‑State Protein Studies

Unlike NHS‑ester acylation (which neutralizes the lysine ε‑amino group) or succinylation (which inverts the charge to negative), S‑methyl thiopropionimidate preserves the positive charge at physiological pH through formation of a propionamidinyl adduct [1]. This is critical for studying protein‑DNA and protein‑protein complexes where electrostatic interactions govern binding.

Amidination Lysine modification Native protein mass spectrometry

Cyclic vs. Acyclic Thioimidate Reactivity: Acyclic SMTP Enables Open‑Chain Heterocycle Assembly

While cyclic thioimidates (e.g., thiazoline‑ or thiazine‑derived) are widely studied for annulation chemistry, the acyclic S‑methyl thiopropionimidate offers distinct reactivity as a 1,3‑ambident electrophile, enabling sequential nucleophilic attack at the imine carbon followed by thiolate displacement [1]. This permits assembly of diverse heterocyclic scaffolds (thiazoles, imidazoles, pyrimidines) without the conformational constraints imposed by a pre‑existing ring.

Thioimidate reactivity Heterocyclic synthesis Acyclic building block

Methyl Propanimidothioate (CAS 630127‑97‑8) – Best‑Fit Application Scenarios


Ratiometric Pulse‑Chase Amidination Mass Spectrometry (rPAm‑MS) for Lysine Reactivity Mapping

In the rPAm‑MS protocol, SMTP (CAS 630127‑97‑8) serves as the chase reagent, providing a +14 Da mass offset that enables simultaneous quantitation of pulse‑labeled (SMTA, Δ = 0) and chase‑labeled peptides within a single mass spectrum [1]. This approach has been validated on the copper‑sensing repressor CsoR, revealing residue‑specific lysine reactivities that correlate with allosteric state. Procurement of the free base (not hydrochloride) is essential for maintaining electrospray stability during LC‑ESI‑MS/MS.

DIMAL‑K Differential Proteomics: Heavy‑Channel Label for 2D‑MS Workflows

DIMAL‑K employs SMTA and SMTP as a pair of mass‑coded lysine‑labeling reagents for quantitative proteomics. SMTP imparts a +14 Da shift that is resolved by MALDI‑TOF MS, enabling relative protein quantitation from a single mass spectrum with superior sensitivity to densitometric gel analysis [2]. This application is directly transferable to secretome, interactome, and biomarker discovery studies.

Charge‑Retentive Lysine Labeling for Native‑State Protein‑DNA Interaction Studies

Unlike NHS‑ester acylation, SMTP‑mediated amidination preserves the lysine positive charge, making it the reagent of choice for probing electrostatic contributions to protein‑DNA and protein‑protein interfaces without structural perturbation [1]. This is particularly relevant for transcription factor and histone modification research.

Acyclic Thioimidate Building Block for Diversity‑Oriented Heterocycle Synthesis

The acyclic S‑methyl thiopropionimidate scaffold functions as a flexible 1,3‑ambident synthon for constructing nitrogen‑ and sulfur‑containing heterocycles. Its two electrophilic centers permit stepwise or one‑pot cyclocondensation with dinucleophiles, offering access to thiazole, imidazole, pyrimidine, and thiadiazine cores that are inaccessible from cyclic thioimidate precursors [3].

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